molecular formula C16H19N9O2S B10943444 7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10943444
M. Wt: 401.4 g/mol
InChI Key: QVMFDKZBKWHDAV-UHFFFAOYSA-N
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Description

7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, DMSO, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a CDK inhibitor, which can regulate cell cycle progression and has implications in cancer research.

    Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases involving abnormal cell proliferation.

Mechanism of Action

The mechanism of action of 7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its role as a CDK inhibitor. CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting CDKs, this compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structure, which allows for selective inhibition of CDKs. This selectivity makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C16H19N9O2S

Molecular Weight

401.4 g/mol

IUPAC Name

10-methyl-4-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C16H19N9O2S/c1-22-9-12(6-18-22)28(26,27)24-5-3-4-11(8-24)14-20-16-13-7-19-23(2)15(13)17-10-25(16)21-14/h6-7,9-11H,3-5,8H2,1-2H3

InChI Key

QVMFDKZBKWHDAV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C3=NN4C=NC5=C(C4=N3)C=NN5C

Origin of Product

United States

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